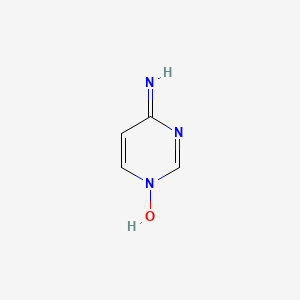

4-aminopyrimidine N-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-aminopyrimidine N-oxide is a heterocyclic organic compound that features a pyrimidine ring with an amino group at the 4-position and an oxide group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminopyrimidine N-oxide typically involves the oxidation of 4-Aminopyrimidine. One common method is the use of hydrogen peroxide as an oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where 4-Aminopyrimidine is reacted with an oxidizing agent in a reactor. The reaction conditions are carefully monitored to maintain consistency in product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 4-aminopyrimidine N-oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Oxidized derivatives such as pyrimidine dioxides.

Reduction: Reduced derivatives such as 4-Aminopyrimidine.

Substitution: Substituted pyrimidines with various functional groups.

Aplicaciones Científicas De Investigación

Antiviral Activity

Overview:

Recent studies have highlighted the antiviral properties of 4-aminopyrimidine N-oxide against Tick-borne encephalitis virus (TBEV). The compound has shown efficacy against multiple strains, making it a candidate for antiviral drug development.

Case Study:

A study demonstrated that several derivatives of this compound exhibited potent inhibition of TBEV reproduction. The compounds were evaluated using a plaque reduction assay, revealing effective concentrations (EC50) below 50 µM against various TBEV strains, including strain Absettarov. The mechanism appears to involve interaction with the viral envelope protein E, crucial for viral entry into host cells .

Data Table: Antiviral Activity of 4-Aminopyrimidine N-Oxides

| Compound | Strain Tested | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A1 | Absettarov | < 50 | Inhibits E protein |

| A2 | Strain 256 | < 50 | Inhibits E protein |

| A3 | Strain M6P1M5P1 | < 50 | Inhibits E protein |

Antibacterial Properties

Overview:

The N-oxide moiety of 4-aminopyrimidine has been integrated into liposomal formulations to enhance antibacterial activity against Gram-positive bacteria.

Case Study:

Research indicated that liposomes containing N-oxide surfactants showed synergistic effects with traditional antibiotics like oxacillin against Staphylococcus species. The presence of the N-oxide was critical for antibacterial efficacy, achieving minimum inhibitory concentrations significantly lower than standard breakpoints .

Data Table: Antibacterial Activity of Liposomal Formulations

| Liposome Composition | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| Liposome + 20% N-Oxide | Staphylococcus aureus | 0.125 |

| Liposome + 20% N-Oxide | Staphylococcus epidermidis | 0.125 |

Medicinal Chemistry Applications

Overview:

The unique properties of the N-oxide functional group allow for modifications that can enhance drug solubility and alter pharmacokinetics.

Case Study:

A study on the synthesis of meta-substituted fluorinated derivatives demonstrated that pyridine N-oxides can be effectively used in radiopharmaceuticals. This method allows for the production of compounds suitable for imaging and therapeutic applications in medicine .

Data Table: Synthesis and Yield of Fluorinated Compounds

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| [18F]3-Fluoro-4-aminopyridine | Direct radiofluorination | Moderate |

Dermatological Applications

Overview:

Recent investigations have identified a derivative of this compound as a potential treatment for acne vulgaris.

Case Study:

A specific compound demonstrated selective antimicrobial activity against Cutibacterium acnes, with an MIC value of 2 µg/mL. Additionally, it exhibited anti-inflammatory properties comparable to those of established treatments like benzoyl peroxide .

Data Table: Acne Treatment Efficacy

| Compound | Target Bacteria | MIC (µg/mL) | Anti-inflammatory Effect |

|---|---|---|---|

| Compound 15 | Cutibacterium acnes | 2 | Comparable to benzoyl peroxide |

Mecanismo De Acción

The mechanism of action of 4-aminopyrimidine N-oxide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects.

Comparación Con Compuestos Similares

4-Aminopyridine: Another heterocyclic compound with similar structural features but different chemical properties.

2-Aminopyrimidine: A compound with the amino group at the 2-position, leading to different reactivity and applications.

4-Aminopyrimidine-5-carbaldehyde: A derivative with an aldehyde group, used in the synthesis of more complex molecules.

Uniqueness: 4-aminopyrimidine N-oxide is unique due to the presence of the oxide group at the 1-position, which imparts distinct chemical reactivity and potential applications compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial purposes.

Propiedades

Fórmula molecular |

C4H5N3O |

|---|---|

Peso molecular |

111.10 g/mol |

Nombre IUPAC |

1-hydroxypyrimidin-4-imine |

InChI |

InChI=1S/C4H5N3O/c5-4-1-2-7(8)3-6-4/h1-3,5,8H |

Clave InChI |

LVLCDKXOAFVTRD-UHFFFAOYSA-N |

SMILES canónico |

C1=CN(C=NC1=N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.